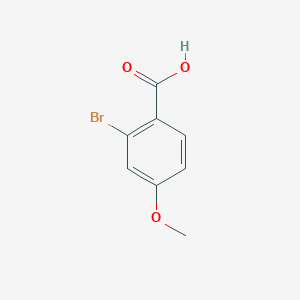

2-Bromo-4-methoxybenzoic acid

Descripción

The exact mass of the compound 2-Bromo-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJVMKLJNIKFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560869 | |

| Record name | 2-Bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74317-85-4 | |

| Record name | 2-Bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Bromo-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details various methodologies, including direct electrophilic bromination, synthesis via Sandmeyer reaction, and an approach involving ortho-lithiation, to facilitate the selection of the most suitable route for specific research and development needs.

Direct Electrophilic Bromination of 4-Methoxybenzoic Acid

The most direct route to 2-Bromo-4-methoxybenzoic acid is the electrophilic bromination of the readily available starting material, 4-methoxybenzoic acid (also known as p-anisic acid). The methoxy group is a strong activating and ortho, para-directing group. With the para position occupied by the carboxylic acid, electrophilic attack is directed to the positions ortho to the methoxy group (C2 and C6). However, the carboxylic acid group is deactivating and meta-directing, which can lead to the formation of the undesired 3-bromo isomer. Therefore, careful selection of reaction conditions is crucial to achieve high regioselectivity for the desired 2-bromo isomer.

A common challenge with this method is the potential for over-bromination to yield 3,5-dibromo-4-methoxybenzoic acid, especially with strong brominating agents and catalysts.[1]

Conceptual Reaction Scheme:

Figure 1: Direct bromination of 4-methoxybenzoic acid pathway.

While a specific high-yield protocol for the 2-bromo isomer is not extensively detailed in publicly available literature, methodologies for the synthesis of related isomers, such as 2-bromo-5-methoxybenzoic acid, can be adapted. A Chinese patent describes the successful regioselective bromination of m-methoxybenzoic acid using N-bromosuccinimide (NBS) or dibromohydantoin in the presence of concentrated sulfuric acid and a catalyst.[2] These conditions enhance the electrophilicity of the bromine source and can promote substitution at the sterically hindered ortho position.

Table 1: Comparison of Brominating Agents and Conditions for Methoxybenzoic Acids

| Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) | Purity (%) | Reference |

| m-Methoxybenzoic acid | N-Bromosuccinimide | H₂SO₄, KBr, Red P | Dichloromethane | 25-30 | 2-Bromo-5-methoxybenzoic acid | 93.4 | 99.1 | [2] |

| m-Methoxybenzoic acid | Dibromohydantoin | H₂SO₄, KBr, Red P | Dichloroethane | 25-30 | 2-Bromo-5-methoxybenzoic acid | 93.6 | 99.4 | [2] |

| 4-Methoxybenzoic acid | Bromine (2.2 eq) | FeBr₃ | Glacial Acetic Acid | Reflux | 3,5-Dibromo-4-methoxybenzoic acid | - | - | [1] |

Experimental Protocol (Adapted from the synthesis of 2-bromo-5-methoxybenzoic acid[2])

-

Reaction Setup: In a four-necked flask, dissolve 4-methoxybenzoic acid (1 eq) in a halogenated solvent such as dichloromethane or dichloroethane.

-

Addition of Reagents: Add concentrated sulfuric acid (e.g., 2-3 volumes relative to the starting material), a bromide source (e.g., potassium bromide, 0.1 eq), and a co-catalyst (e.g., red phosphorus, 0.1 eq).

-

Bromination: Cool the mixture and add a brominating agent such as N-bromosuccinimide (1.1-1.5 eq) or dibromohydantoin (0.6-0.7 eq) portion-wise, maintaining the temperature between 25-30°C.

-

Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water to quench the reaction.

-

Isolation and Purification: Separate the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Synthesis via Sandmeyer Reaction from 2-Amino-4-methoxybenzoic Acid

A highly regioselective and robust pathway to 2-Bromo-4-methoxybenzoic acid involves the Sandmeyer reaction, starting from 2-amino-4-methoxybenzoic acid. This multi-step approach ensures the bromine atom is introduced specifically at the C2 position, avoiding the formation of isomeric byproducts.

Workflow for the Sandmeyer Reaction Pathway:

Figure 2: Multi-step synthesis via the Sandmeyer reaction.

Experimental Protocols:

Step 2a: Synthesis of 2-Amino-4-methoxybenzoic Acid from 4-Methoxy-2-nitrobenzoic Acid [3]

-

Hydrogenation: Dissolve 4-methoxy-2-nitrobenzoic acid (1 eq) in methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Reaction: Carry out the hydrogenation at room temperature under a hydrogen atmosphere (atmospheric pressure) for approximately 18 hours.

-

Work-up: Filter the reaction mixture through celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain 2-amino-4-methoxybenzoic acid as a solid. This reaction typically proceeds with a quantitative yield.

Table 2: Quantitative Data for the Synthesis of 2-Amino-4-methoxybenzoic Acid

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Methoxy-2-nitrobenzoic acid | H₂, 10% Pd/C, Methanol | 2-Amino-4-methoxybenzoic acid | 100 | [3] |

Step 2b: Sandmeyer Reaction

-

Diazotization: Dissolve 2-amino-4-methoxybenzoic acid (1 eq) in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5°C). Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.

-

Reaction: Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Isolation: The product, 2-bromo-4-methoxybenzoic acid, will precipitate from the solution. Collect the solid by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Synthesis via Directed Ortho-Lithiation

A more advanced and highly regioselective method involves the directed ortho-lithiation of a suitable benzoic acid derivative. The carboxylic acid group can direct metalation to the adjacent ortho position. This method offers a direct route to introducing a bromine atom at the C2 position, avoiding the challenges of electrophilic substitution.

Conceptual Pathway for Ortho-Lithiation:

Figure 3: Synthesis pathway through directed ortho-lithiation.

Research has shown that unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate using s-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures.[4] A similar strategy could be applied to 4-methoxybenzoic acid.

Experimental Protocol (Conceptual)

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve 4-methoxybenzoic acid (1 eq) in a dry aprotic solvent like tetrahydrofuran (THF). Add TMEDA (2-3 eq).

-

Lithiation: Cool the solution to a low temperature (typically -78°C). Slowly add s-butyllithium (s-BuLi) (2-3 eq) to effect the deprotonation of both the carboxylic acid and the C2 position.

-

Bromination: After stirring for a period to ensure complete lithiation, quench the reaction by adding an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane.

-

Work-up: Allow the reaction to warm to room temperature and then quench with water or a saturated aqueous solution of ammonium chloride.

-

Isolation and Purification: Acidify the aqueous layer to precipitate the product. Extract the product with an organic solvent and purify by standard methods such as column chromatography or recrystallization.

Conclusion

The synthesis of 2-Bromo-4-methoxybenzoic acid can be approached through several distinct pathways, each with its own advantages and challenges.

-

Direct bromination is the most atom-economical route but may suffer from a lack of regioselectivity, requiring careful optimization of reaction conditions to favor the desired 2-bromo isomer and minimize the formation of byproducts.

-

The Sandmeyer reaction offers excellent regioselectivity, ensuring the bromine is introduced at the correct position. However, it is a multi-step synthesis that involves the handling of potentially hazardous intermediates.

-

Directed ortho-lithiation also provides high regioselectivity and a more direct route than the Sandmeyer reaction. This method, however, requires stringent anhydrous and inert conditions and the use of pyrophoric organolithium reagents.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. For applications demanding high purity and unambiguous regiochemistry, the Sandmeyer or ortho-lithiation routes are preferable. For larger-scale synthesis where cost and step-economy are critical, further development and optimization of the direct bromination pathway may be warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

A Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxybenzoic acid, a key building block in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use in cross-coupling reactions, and illustrates key chemical processes through detailed diagrams.

Core Compound Information

Chemical Structure:

CAS Number: 74317-85-4

Molecular Formula: C₈H₇BrO₃

Synonyms: 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole

Physicochemical and Computational Data

The following tables summarize the key physical, chemical, and computational properties of 2-Bromo-4-methoxybenzoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 231.04 g/mol | PubChem[1] |

| Appearance | Light yellow to off-white powder | Leapchem[1] |

| Melting Point | 119 °C | Leapchem[1] |

| Boiling Point | 313.6°C at 760 mmHg | LookChem[2] |

| Density | 1.625 g/cm³ | LookChem[2] |

| Purity | ≥97% to 99% min | ChemScene, Leapchem[1][3] |

| Water Solubility | 0.5% max | Leapchem[1] |

| Storage Temperature | Room temperature, sealed in dry conditions | ChemScene, BLD Pharm[3][4] |

Table 2: Computational Properties

| Descriptor | Value | Source |

| XLogP3 | 2.5 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | ChemScene[3] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[3] |

| Rotatable Bond Count | 2 | ChemScene[3] |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)Br | PubChem[1] |

| InChI | InChI=1S/C8H7BrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | PubChem[1] |

| InChIKey | SEJVMKLJNIKFAF-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

2-Bromo-4-methoxybenzoic acid is a valuable intermediate, and its synthesis is a critical step for its subsequent applications. Below is a representative protocol for its synthesis via bromination of 4-methoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Bromo-4-methoxybenzoic acid

This protocol is based on general bromination procedures for benzoic acid derivatives.

Materials:

-

4-methoxybenzoic acid

-

Tetrabutylammonium tribromide (Bu₄NBr₃)

-

Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Bromination: Add tetrabutylammonium tribromide (1.0-1.2 equivalents) to the solution portion-wise at room temperature. The reaction mixture is then heated to a temperature ranging from room temperature to 100°C, depending on the solvent and desired reaction rate, and stirred for 4-16 hours.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: The aqueous layer is extracted three times with an appropriate organic solvent like ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-Bromo-4-methoxybenzoic acid.

Applications in Drug Development and Organic Synthesis

2-Bromo-4-methoxybenzoic acid is a versatile building block, primarily utilized in the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[6] The presence of the bromine atom and the carboxylic acid group provides two reactive sites for further chemical modifications, making it a valuable precursor for pharmaceuticals, agrochemicals, and advanced materials.[6][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methoxybenzoic acid with a generic arylboronic acid.

Materials:

-

2-Bromo-4-methoxybenzoic acid

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, NaOH)

-

Solvent (e.g., Toluene, Dioxane, Water/Ethanol mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating apparatus

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methoxybenzoic acid (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting product is purified by column chromatography.

Visualizations of Chemical Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways involving 2-Bromo-4-methoxybenzoic acid.

Caption: Synthetic route for 2-Bromo-4-methoxybenzoic acid.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Caption: General workflow for the Heck reaction.

Safety Information

2-Bromo-4-methoxybenzoic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 4. 74317-85-4|2-Bromo-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. srinichem.com [srinichem.com]

Navigating the Solubility Landscape of 2-Bromo-4-methoxybenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methoxybenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a framework for solvent selection.

Executive Summary

Understanding the solubility of 2-Bromo-4-methoxybenzoic acid is critical for its effective use in synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the general principles governing its solubility based on its structural features as an aromatic carboxylic acid. Furthermore, it provides detailed, standardized experimental protocols for researchers to determine its solubility in solvents relevant to their work. This guide also presents a logical workflow for solvent selection, crucial for optimizing reaction conditions and crystallization processes.

Physicochemical Properties of 2-Bromo-4-methoxybenzoic Acid

2-Bromo-4-methoxybenzoic acid (CAS No: 74317-85-4) is a crystalline solid with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a methoxy group, and a bromine atom on a benzene ring, dictates its solubility behavior. The polar carboxylic acid and methoxy groups allow for hydrogen bonding and dipole-dipole interactions with polar solvents, while the aromatic ring and the bromine atom contribute to its nonpolar character, enabling interactions with less polar solvents.

Solubility Profile: A Qualitative Overview and a Framework for Quantitative Analysis

Due to the absence of specific quantitative data in the reviewed literature, this section provides a qualitative assessment of the expected solubility of 2-Bromo-4-methoxybenzoic acid in common organic solvents and presents a template for how experimentally determined data should be structured.

Qualitative Solubility:

Based on the general principles of "like dissolves like," 2-Bromo-4-methoxybenzoic acid is expected to exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) and those with carbonyl groups (acetone, ethyl acetate). Its solubility is likely to be moderate in less polar solvents like dichloromethane and toluene, and low in nonpolar solvents such as hexanes.

Quantitative Data Presentation:

To facilitate clear comparison and application, all experimentally determined solubility data should be summarized in a structured format. The following table serves as a template for presenting such data, which would typically be expressed in terms of mole fraction (x), g/100g of solvent, or mg/mL at specified temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method of Analysis |

| Hypothetical Data | |||

| Methanol | 25 | Value | Gravimetric |

| Ethanol | 25 | Value | HPLC |

| Acetone | 25 | Value | Gravimetric |

| Ethyl Acetate | 25 | Value | HPLC |

| Dichloromethane | 25 | Value | Gravimetric |

| Toluene | 25 | Value | HPLC |

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are detailed methodologies for two common and reliable experimental protocols.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid 2-Bromo-4-methoxybenzoic acid is added to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The sealed container is placed in a constant-temperature shaker or water bath. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the solid particles to settle. The supernatant is then carefully separated from the undissolved solid by filtration (using a syringe filter compatible with the solvent) or centrifugation.

-

Analysis of Solute Concentration: The concentration of 2-Bromo-4-methoxybenzoic acid in the clear, saturated supernatant is determined using a suitable analytical technique.

Gravimetric Analysis

This method is straightforward and relies on the accurate measurement of mass.

Methodology:

-

Sample Preparation: A known mass of the filtered saturated solution (obtained from the shake-flask method) is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by heating the container in a fume hood, using a rotary evaporator, or placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a vacuum oven.

-

Calculation: The mass of the dissolved 2-Bromo-4-methoxybenzoic acid is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then calculated as the mass of the solute per mass of the solvent.

Visualization of Workflows and Logical Relationships

To aid in the practical application of this guide, the following diagrams, created using the DOT language, illustrate key processes.

Caption: Experimental workflow for determining the solubility of 2-Bromo-4-methoxybenzoic acid.

Caption: Logical workflow for selecting an appropriate solvent system for 2-Bromo-4-methoxybenzoic acid.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of 2-Bromo-4-methoxybenzoic acid and equips researchers with the necessary protocols to generate crucial quantitative data. The lack of published data highlights an opportunity for further research to systematically determine and publish the solubility of this important compound in a range of pharmaceutically and industrially relevant solvents. Such data would be invaluable for process development, formulation science, and the broader chemical research community. Predictive modeling, leveraging machine learning and thermodynamic principles, could also be employed to build a comprehensive solubility database for this and related compounds.

References

Spectroscopic Profile of 2-Bromo-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-Bromo-4-methoxybenzoic acid. Due to the limited availability of publicly accessible experimental spectra for this specific compound, the quantitative data presented herein is predicted based on established principles of spectroscopy and analysis of structurally analogous molecules. This guide also outlines standardized experimental protocols for the acquisition of such spectra and includes a visual representation of the analytical workflow.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted and should be used as a reference. Experimental verification is recommended for precise characterization.

¹H NMR (Proton NMR) Spectral Data

The predicted ¹H NMR spectrum of 2-Bromo-4-methoxybenzoic acid would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the bromine, methoxy, and carboxylic acid substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-methoxybenzoic acid

| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | N/A |

| Aromatic H-6 | 7.8 - 8.0 | Doublet | 1H | ~8.5 - 9.0 |

| Aromatic H-3 | 7.2 - 7.4 | Doublet | 1H | ~2.5 |

| Aromatic H-5 | 6.9 - 7.1 | Doublet of Doublets | 1H | ~8.5 - 9.0, ~2.5 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | N/A |

¹³C NMR (Carbon-13 NMR) Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-methoxybenzoic acid

| Signal Assignment | Predicted Chemical Shift (δ) (ppm) |

| Carboxylic Acid (C=O) | 165 - 170 |

| Aromatic C-4 (C-OCH₃) | 160 - 165 |

| Aromatic C-6 | 133 - 136 |

| Aromatic C-1 (C-COOH) | 125 - 128 |

| Aromatic C-2 (C-Br) | 118 - 122 |

| Aromatic C-5 | 115 - 118 |

| Aromatic C-3 | 112 - 115 |

| Methoxy (-OCH₃) | 55 - 58 |

IR (Infrared) Spectral Data

The IR spectrum is used to identify the functional groups present in a molecule. Key vibrational modes for 2-Bromo-4-methoxybenzoic acid are predicted below.

Table 3: Predicted IR Absorption Bands for 2-Bromo-4-methoxybenzoic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 2850-3000 | C-H stretch | Aromatic/Methoxy |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1580-1610 | C=C stretch | Aromatic Ring |

| 1250-1300 | C-O stretch (asymmetric) | Aryl Ether |

| 1020-1075 | C-O stretch (symmetric) | Aryl Ether |

| 550-750 | C-Br stretch | Aryl Halide |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR and IR spectra for a solid organic compound like 2-Bromo-4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-15 mg of the solid 2-Bromo-4-methoxybenzoic acid sample.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of labile protons, such as the carboxylic acid proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Acquisition:

-

The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

-

A standard single-pulse experiment is used.

-

Key acquisition parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

The spectral data is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3. ¹³C NMR Acquisition:

-

The experiment is performed on the same spectrometer as the ¹H NMR.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Key acquisition parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

-

The spectrum is referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is a common and simple method for solid samples.

-

A small amount of the solid 2-Bromo-4-methoxybenzoic acid is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

3. Data Acquisition:

-

A background spectrum of the empty spectrometer (or with the clean ATR crystal) is recorded first.

-

The sample is then placed in the IR beam path.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral analysis and data interpretation for the characterization of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

theoretical vs. experimental properties of 2-Bromo-4-methoxybenzoic acid

An In-depth Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methoxybenzoic acid (CAS No. 74317-85-4) is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its utility is particularly noted in the preparation of more complex molecules, including potential drug candidates and agrochemicals.[3] This technical guide provides a comprehensive overview of the theoretical and known experimental properties of 2-Bromo-4-methoxybenzoic acid. It includes a comparison of computed and experimental data, detailed protocols for its synthesis and characterization, and an exploration of the biological activities associated with its structural class, offering insights for its application in research and drug development.

Theoretical and Physicochemical Properties

The theoretical properties of 2-Bromo-4-methoxybenzoic acid have been calculated using various computational models. These predicted values provide a baseline for its expected physical and chemical behavior.

Table 1: Theoretical and General Properties of 2-Bromo-4-methoxybenzoic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-bromo-4-methoxybenzoic acid | [3] |

| Synonyms | 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole | [2][4] |

| CAS Number | 74317-85-4 | [2] |

| Molecular Formula | C₈H₇BrO₃ | [3] |

| Molecular Weight | 231.04 g/mol | [3] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)O)Br | [3] |

| InChI Key | SEJVMKLJNIKFAF-UHFFFAOYSA-N | [5] |

| Boiling Point (Predicted) | 313.6 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.625 g/cm³ | [6] |

| LogP (XLOGP3) | 2.14 | [7] |

| Topological Polar Surface Area | 46.5 Ų | [8] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bond Count | 2 |[7] |

Experimental Properties and Spectroscopic Analysis

Experimental data for 2-Bromo-4-methoxybenzoic acid is less commonly reported than its theoretical values. This section compiles available experimental data and provides typical spectroscopic characteristics for this class of compounds.

Table 2: Experimental Properties of Bromomethoxybenzoic Acid Isomers

| Property | Value | Compound | Source |

|---|---|---|---|

| Physical Form | Solid | 2-Bromo-4-methoxybenzoic acid | [5] |

| Purity | ≥97% - 98% | 2-Bromo-4-methoxybenzoic acid | [9][10] |

| Melting Point | 155-159 °C | 4-Bromo-2-methoxybenzoic acid (Isomer) | [3] |

| Storage Temperature | Room Temperature | 2-Bromo-4-methoxybenzoic acid |[5] |

Spectroscopic Data

While specific spectra for 2-Bromo-4-methoxybenzoic acid are not widely published, the expected spectroscopic features can be inferred from the analysis of carboxylic acids and related aromatic compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum of a carboxylic acid is highly characteristic.[6] The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the 9–12 ppm range.[6] Protons on the aromatic ring would appear in the aromatic region (approx. 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by the positions of the bromo and methoxy substituents. The methoxy group (–OCH₃) protons would present as a sharp singlet, typically around 3.8-4.0 ppm.

-

¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, absorbing in the range of 165 to 185 ppm.[11] The aromatic carbons would have signals between approximately 110 and 160 ppm. The carbon of the methoxy group would be observed further upfield. For example, in a decarboxylation reaction of 2-bromo-4-methoxybenzoic acid, the resulting 1,3-dibromo-5-methoxybenzene showed ¹³C NMR signals at δ 159.3, 133.9, 125.1, 119.1, 115.4, 115.3, and 55.9 (methoxy carbon).[12]

-

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is dominated by two main features.[13] A very broad O–H stretching band is observed from 2500 to 3300 cm⁻¹.[13] Additionally, a strong and sharp carbonyl (C=O) stretching absorption appears between 1690 and 1760 cm⁻¹.[13] The C–O stretch is also visible in the 1210-1320 cm⁻¹ region.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 2-Bromo-4-methoxybenzoic acid, compiled from standard laboratory procedures for related compounds.

Synthesis Protocol: Bromination of 4-Methoxybenzoic Acid

A common route to synthesize 2-Bromo-4-methoxybenzoic acid is through the electrophilic bromination of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-directing activator, making the position ortho to the carboxyl group susceptible to bromination.

Workflow for Synthesis and Purification

Caption: Diagram 1: General Workflow for Synthesis and Purification.

Detailed Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-methoxybenzoic acid (1 equivalent) in glacial acetic acid.[14]

-

Bromination: Cool the solution in an ice bath. Slowly add bromine (1.1 equivalents) dropwise via the dropping funnel, ensuring the reaction temperature remains below 25°C.[14]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water.[14] A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and salts.[15]

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-Bromo-4-methoxybenzoic acid.

-

Drying: Dry the purified crystals under vacuum.[15]

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.

-

Sample Preparation: Finely crush a small amount of the dry, purified 2-Bromo-4-methoxybenzoic acid.[16]

-

Capillary Loading: Load the powdered sample into a capillary tube, tapping gently to create a compact column of 2-3 mm at the sealed end.[17]

-

Measurement: Place the capillary tube in a melting point apparatus.[4] Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 2°C per minute.[4]

-

Recording: Record the temperature at which the first crystal begins to melt and the temperature at which the last crystal turns into a clear liquid. This range is the melting point.[4] For a pure compound, this range should be narrow.

Protocol for Spectroscopic Sample Preparation

-

NMR Spectroscopy:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Carboxylic acids are readily identified by dissolving them in deuterium oxide (D₂O), which leads to the disappearance of the acidic proton signal due to rapid proton-deuterium exchange.[6]

-

Cap the tube and invert it several times to ensure complete dissolution.

-

-

FTIR Spectroscopy (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[18]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.[18]

-

Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[18]

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.[18]

-

Reactivity and Potential in Drug Development

While 2-Bromo-4-methoxybenzoic acid is primarily known as a synthetic intermediate, its structural motifs are found in various biologically active molecules.[3] Derivatives of methoxybenzoic acids have shown significant potential as anticancer, antimicrobial, and antioxidant agents.[13]

Decarboxylative Bromination

2-Bromo-4-methoxybenzoic acid can undergo Hunsdiecker-type reactions. For instance, it has been used as a starting material in a metal-free, visible-light-induced decarboxylative bromination reaction. When treated with tetrabutylammonium tribromide (Bu₄NBr₃) at 100°C, it yields 1,3-dibromo-5-methoxybenzene in high yield (98%).[12] This demonstrates the reactivity of the carboxyl group under specific oxidative conditions.

Biological Activity of Related Compounds and Signaling Pathways

Direct studies on the biological activity of 2-Bromo-4-methoxybenzoic acid are limited. However, closely related derivatives of 4-methoxybenzoic acid have demonstrated significant biological effects, suggesting potential avenues for drug discovery.

A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[13] The serine/threonine kinase Akt is a central node that promotes cell survival by activating transcription factors like NF-κB, which upregulates anti-apoptotic genes.[13] Inhibition of this pathway by HMBME leads to the induction of apoptosis in cancer cells.[13]

Akt/NF-κB Signaling Pathway Inhibition

Caption: Diagram 2: Inhibition of Akt/NF-κB Pathway by a Methoxybenzoic Acid Derivative.

Safety and Handling

2-Bromo-4-methoxybenzoic acid is classified as an irritant.[19]

-

Hazard Statements:

-

Precautionary Statements:

-

Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid dust inhalation.

Conclusion

2-Bromo-4-methoxybenzoic acid is a compound with well-defined theoretical properties that make it a predictable and useful reagent in organic synthesis. While comprehensive experimental data on this specific isomer is not abundant in the literature, its characteristics can be reliably inferred from established principles of organic chemistry and data from related compounds. Its role as a precursor for molecules with potential anticancer activity highlights its importance for professionals in drug development. The provided protocols offer a solid foundation for its synthesis and characterization in a research setting.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. quora.com [quora.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. jascoinc.com [jascoinc.com]

- 8. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 10. chemscene.com [chemscene.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. rsc.org [rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. byjus.com [byjus.com]

- 17. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. 74317-85-4 Cas No. | 2-Bromo-4-methoxybenzoic acid | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methoxybenzoic acid, a halogenated derivative of p-anisic acid, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a methoxy group para to it, offers multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of 2-Bromo-4-methoxybenzoic acid, with a focus on its role as a key intermediate in medicinal chemistry. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data. Furthermore, potential biological signaling pathways influenced by structurally related compounds are illustrated to highlight its therapeutic potential.

Introduction and Historical Context

While the precise date and discoverer of 2-Bromo-4-methoxybenzoic acid are not prominently documented in readily accessible historical records, its utility as a synthetic intermediate has been recognized for decades. Early research on brominated benzoic acids likely led to its synthesis as part of systematic studies on the effects of halogenation on the properties and reactivity of aromatic carboxylic acids. A notable early reference in the context of related bromomethoxybenzoic acids appears in the Journal of Organic Chemistry in 1977, which discussed bromine rearrangement during the demethylation of these compounds.[1] This suggests that by this period, such compounds were available for mechanistic studies. The primary historical and ongoing interest in 2-Bromo-4-methoxybenzoic acid lies in its role as a precursor for more complex molecules, leveraging the reactivity of the bromine atom for cross-coupling reactions and the carboxylic acid for amide bond formation and other modifications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-Bromo-4-methoxybenzoic acid is presented below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-4-methoxybenzoic acid | [2] |

| Synonyms | 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole | [3] |

| CAS Number | 74317-85-4 | [2] |

| Molecular Formula | C₈H₇BrO₃ | [2] |

| Molecular Weight | 231.04 g/mol | [2] |

| Appearance | Light yellow to off-white powder/solid | |

| Melting Point | 199 °C | |

| Boiling Point | 313.6 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents. | |

| pKa | Data not readily available | |

| LogP | ~2.14 - 2.5 | [2][4] |

Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): Proton NMR spectra of 2-Bromo-4-methoxybenzoic acid would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The aromatic region would display a specific splitting pattern due to the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon atom attached to the bromine, and the carbons of the methoxy group and the aromatic ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretching vibrations of the methyoxy group and the carboxylic acid, and C-H and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid (p-anisic acid). The methoxy group is an ortho-, para-director; however, the para position is blocked by the carboxylic acid group, directing the bromination to the ortho position.

General Synthesis Workflow

The synthesis of 2-Bromo-4-methoxybenzoic acid from 4-methoxybenzoic acid can be represented by the following workflow:

Detailed Experimental Protocol: Bromination of 4-Methoxybenzoic Acid

This protocol is a representative procedure for the synthesis of 2-Bromo-4-methoxybenzoic acid.

Materials:

-

4-Methoxybenzoic acid (p-anisic acid)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Water

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzoic acid in glacial acetic acid.

-

Slowly add bromine to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition of bromine is complete, heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath.

-

Slowly add water to the cooled reaction mixture to precipitate the product.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acetic acid and unreacted bromine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-4-methoxybenzoic acid.

Characterization:

The identity and purity of the synthesized 2-Bromo-4-methoxybenzoic acid should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Applications in Drug Discovery and Development

2-Bromo-4-methoxybenzoic acid is a valuable building block in medicinal chemistry due to the presence of three key functional groups: the carboxylic acid, the bromine atom, and the methoxy group. These features allow for a variety of chemical transformations, making it a versatile scaffold for the synthesis of diverse molecular architectures with potential therapeutic applications.

Role as a Synthetic Intermediate

The primary application of 2-Bromo-4-methoxybenzoic acid is as an intermediate in the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be readily converted into esters, amides, or other derivatives.

Potential Therapeutic Areas

Derivatives of 2-Bromo-4-methoxybenzoic acid have been investigated for a range of biological activities, including:

-

Anti-inflammatory Agents: Benzoic acid derivatives are known to possess anti-inflammatory properties. The structural features of 2-Bromo-4-methoxybenzoic acid make it a candidate for the development of novel anti-inflammatory drugs.

-

Anticancer Agents: The ability to introduce diverse substituents via the bromine atom allows for the synthesis of libraries of compounds that can be screened for anticancer activity.

-

Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial activity. Derivatives of 2-Bromo-4-methoxybenzoic acid could be explored for their potential as antibacterial or antifungal agents.

Potential Biological Signaling Pathways

While direct studies on the biological mechanism of action of 2-Bromo-4-methoxybenzoic acid are limited, research on structurally related bromophenol and benzoic acid derivatives provides insights into potential signaling pathways that could be modulated by this compound or its derivatives.

Nrf2/HO-1 Pathway in Oxidative Stress Response

Several studies on bromophenol compounds have demonstrated their ability to protect cells from oxidative damage by activating the Nrf2/HO-1 pathway.[5][6][7] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription and subsequent protection against oxidative damage.

The potential involvement of a 2-Bromo-4-methoxybenzoic acid derivative in this pathway can be visualized as follows:

TLR/NF-κB Signaling in Inflammation

Derivatives of brominated benzoic acids have also been shown to exert anti-inflammatory effects by modulating the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway.[8] TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. Activation of TLRs triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines and other inflammatory mediators. Inhibition of this pathway can therefore reduce inflammation.

The potential inhibitory effect of a 2-Bromo-4-methoxybenzoic acid derivative on this pathway is depicted below:

Conclusion

2-Bromo-4-methoxybenzoic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and multiple reactive sites make it an attractive starting material for the synthesis of a wide range of biologically active compounds. While its own biological activity is not extensively studied, the known anti-inflammatory and antioxidant properties of structurally related molecules suggest that derivatives of 2-Bromo-4-methoxybenzoic acid are promising candidates for the development of new therapeutics. The detailed synthetic and analytical protocols provided in this guide will be a valuable resource for researchers working with this important building block. Further investigation into the direct biological effects and mechanisms of action of 2-Bromo-4-methoxybenzoic acid and its novel derivatives is warranted to fully explore its therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 74317-85-4 | 2-Bromo-4-methoxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on 4-methoxybenzoic acid (also known as p-anisic acid). 4-Methoxybenzoic acid is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials, making a thorough understanding of its reactivity essential for professionals in chemical research and drug development.[1] This document details the regiochemical outcomes, provides specific experimental protocols for key reactions, summarizes quantitative data, and visualizes the underlying principles and workflows.

Core Principles: Regioselectivity in the Substitution of 4-Methoxybenzoic Acid

The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the two substituents on the aromatic ring: the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group.

-

Methoxy Group (-OCH₃): This group is a powerful activating substituent. The oxygen atom's lone pairs donate electron density to the benzene ring through resonance (a +M effect). This increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself.[2] This electron donation is concentrated at the ortho and para positions, making the methoxy group an ortho, para-director.

-

Carboxylic Acid Group (-COOH): This group is a deactivating substituent. Both through induction (-I effect) and resonance (-M effect), the carbonyl group withdraws electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles.[3] Electron-withdrawing groups of this nature are meta-directors.

Resolution of Directing Effects: When both an activating and a deactivating group are present, the directing effect of the more powerful activating group dominates .[4] In the case of 4-methoxybenzoic acid, the strongly activating methoxy group dictates the position of electrophilic attack. Since the para position is already occupied by the carboxylic acid, substitution is directed to the positions ortho to the methoxy group, which are C3 and C5. Due to steric hindrance from the adjacent carboxylic acid at the C4 position, electrophilic attack predominantly occurs at the C3 position .

Caption: Logical flow of directing effects in the electrophilic substitution of 4-methoxybenzoic acid.

Key Electrophilic Aromatic Substitution Reactions

The enhanced reactivity imparted by the methoxy group allows for a variety of substitution reactions, including nitration, halogenation, and sulfonation.[2]

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. This reaction on 4-methoxybenzoic acid selectively yields 3-nitro-4-methoxybenzoic acid.

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The reaction can be controlled to produce either mono- or di-substituted products. Bromination of 4-methoxybenzoic acid, for example, can yield 3-bromo-4-methoxybenzoic acid or 3,5-dibromo-4-methoxybenzoic acid depending on the stoichiometry of the brominating agent.[5]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (oleum).[5] For 4-methoxybenzoic acid, the reaction is expected to yield 4-methoxy-3-sulfobenzoic acid, following the directing influence of the methoxy group.

Friedel-Crafts Reactions (Alkylation and Acylation)

Friedel-Crafts reactions are generally not effective on 4-methoxybenzoic acid. The presence of the strongly deactivating carboxylic acid group makes the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated under Friedel-Crafts conditions.[6][7][8]

Quantitative Data Summary

The following table summarizes the conditions and outcomes for key electrophilic aromatic substitution reactions on 4-methoxybenzoic acid.

| Reaction | Electrophile (Reagent) | Catalyst / Conditions | Major Product | Yield | Reference(s) |

| Nitration | NO₂⁺ (HNO₃ / H₂SO₄) | 0°C to Room Temp | 3-Nitro-4-methoxybenzoic acid | ~88.5% | [9] |

| Mono-bromination | Br⁺ (Br₂ / Acetic Acid) | FeCl₃, 45-78°C | 3-Bromo-4-methoxybenzoic acid | High | [10] |

| Di-bromination | Br⁺ (Br₂ / Acetic Acid) | FeBr₃, Reflux | 3,5-Dibromo-4-methoxybenzoic acid | High | [2] |

| Sulfonation | SO₃ (Fuming H₂SO₄) | 0-80°C | 4-Methoxy-3-sulfobenzoic acid | N/A | [5] |

Detailed Experimental Protocols

Protocol for Nitration to 3-Nitro-4-methoxybenzoic acid

This protocol is adapted from patented industrial processes.[9]

Materials:

-

4-Methoxybenzoic acid (anisic acid)

-

60% Nitric Acid

-

Water

Procedure:

-

Suspend 10 g of 4-methoxybenzoic acid in 140 g of 60% nitric acid in a suitable reaction vessel.

-

While stirring, heat the suspension to 90°C over a period of 30 minutes. The solid should completely dissolve.

-

Maintain the solution at 90°C and continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Gradually cool the reaction solution to room temperature. The crystalline product will precipitate out of the solution.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected product thoroughly with cold water to remove residual acid.

-

Dry the product under vacuum. The expected product is white crystalline 3-nitro-4-methoxybenzoic acid. (Reported Yield: 88.5%).[9]

Caption: Workflow for the nitration of 4-methoxybenzoic acid.

Protocol for Di-bromination to 3,5-Dibromo-4-methoxybenzoic acid

This protocol is a standard laboratory procedure for the exhaustive bromination of activated benzoic acids.[2]

Materials:

-

4-Methoxybenzoic acid

-

Liquid Bromine (Br₂)

-

Anhydrous Iron(III) bromide (FeBr₃)

-

Glacial Acetic Acid

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.0 equivalent of 4-methoxybenzoic acid in glacial acetic acid.

-

Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

-

From the dropping funnel, add a solution of 2.2 equivalents of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature with constant stirring.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.

-

Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color of bromine disappears.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a minimal amount of hot ethanol. Allow the solution to cool, collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Workflow for the di-bromination of 4-methoxybenzoic acid.

Protocol for Sulfonation to 4-Methoxy-3-sulfobenzoic acid (General Procedure)

Materials:

-

4-Methoxybenzoic acid

-

Fuming Sulfuric Acid (Oleum, ~20% SO₃)

-

Ice bath

Procedure:

-

Caution: Fuming sulfuric acid is extremely corrosive and reacts violently with water. All work must be conducted in a fume hood with appropriate personal protective equipment.

-

Place the 4-methoxybenzoic acid in a dry, round-bottom flask equipped with a stirrer.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly and carefully add fuming sulfuric acid to the flask with vigorous stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 40-60°C) for 1-2 hours to ensure the reaction completes.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolate the resulting solid by vacuum filtration and wash with a minimal amount of ice-cold water.

-

The crude product can be purified by recrystallization from water.

References

- 1. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 3. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]

- 4. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 5. orgosolver.com [orgosolver.com]

- 6. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]

- 9. benchchem.com [benchchem.com]

- 10. SULFURIC ACID, FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Commercial Availability and Synthetic Utility of 2-Bromo-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzoic acid (CAS No. 74317-85-4) is a valuable substituted aromatic carboxylic acid that serves as a key building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic placement of the bromo, methoxy, and carboxylic acid functionalities allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the commercial availability of 2-Bromo-4-methoxybenzoic acid, detailed experimental protocols for its synthesis, purification, and analysis, and its application in synthetic methodologies, notably the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability and Suppliers

2-Bromo-4-methoxybenzoic acid is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available compound typically ranges from 95% to over 99%. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 74317-85-4 | C₈H₇BrO₃ | 231.04 | ≥95% - 97% | Grams to Kilograms |

| Santa Cruz Biotechnology | 74317-85-4 | C₈H₇BrO₃ | 231.04 | Not specified | Grams |

| ChemScene | 74317-85-4 | C₈H₇BrO₃ | 231.04 | ≥97% | Milligrams to Kilograms |

| Leap Chem | 74317-85-4 | C₈H₇BrO₃ | 231.04 | ≥99% | Inquire for details |

| BLD Pharm | 74317-85-4 | C₈H₇BrO₃ | 231.04 | Not specified | Inquire for details |

| Fisher Scientific | 74317-85-4 | C₈H₇BrO₃ | 231.04 | Varies by brand | Grams to Kilograms |

| Ambeed | 74317-85-4 | C₈H₇BrO₃ | 231.04 | Not specified | Inquire for details |

Note: This table is not exhaustive and represents a selection of common suppliers. Pricing and availability are subject to change and should be confirmed with the respective supplier.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-Bromo-4-methoxybenzoic acid |

| Synonyms | 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole |

| Appearance | Light yellow to off-white powder/solid |

| Melting Point | ~119 °C |

| Boiling Point | ~313.6 °C at 760 mmHg |

| SMILES | COC1=CC(=C(C=C1)Br)C(=O)O |

| InChI Key | SEJVMKLJNIKFAF-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of 2-Bromo-4-methoxybenzoic Acid via Electrophilic Bromination

This protocol is a representative method adapted from the synthesis of structurally similar brominated methoxybenzoic acids. The synthesis involves the electrophilic bromination of 4-methoxybenzoic acid.

Materials:

-

4-methoxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Iron(III) bromide (FeBr₃) (catalyst)

-

Sodium thiosulfate solution (10%)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

-

Add a catalytic amount of anhydrous iron(III) bromide.

-

From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature. The rate of addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water.

-

Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

-

The precipitated crude product is then collected by vacuum filtration and washed thoroughly with cold water.

Purification by Recrystallization

The crude 2-Bromo-4-methoxybenzoic acid can be purified by recrystallization to obtain a high-purity product.

Materials:

-

Crude 2-Bromo-4-methoxybenzoic acid

-

Ethanol

-

Distilled water

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

-

Allow the hot filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 2-Bromo-4-methoxybenzoic acid.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (with 0.1% formic acid) is a common mobile phase. The exact ratio may need to be optimized. A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes.

Procedure:

-

Prepare a standard solution of 2-Bromo-4-methoxybenzoic acid of known concentration in the mobile phase.

-

Prepare a sample of the synthesized and purified product dissolved in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Bromo-4-methoxybenzoic acid is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals and functional materials.

General Experimental Workflow for Suzuki-Miyaura Coupling

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-4-methoxybenzoic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is pivotal in synthesizing substituted biaryl-2-carboxylic acids, a scaffold of significant interest in medicinal chemistry and materials science. This document outlines optimized reaction protocols, presents comparative data for various coupling partners, and discusses the application of the resulting products in drug discovery, particularly as URAT1 inhibitors for the potential treatment of hyperuricemia and gout.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high efficiency and broad functional group tolerance.[1] 2-Bromo-4-methoxybenzoic acid is a valuable substrate in this reaction, yielding 4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid derivatives. These structures are prevalent in a wide range of biologically active molecules and functional materials. The ability to introduce diverse aryl and heteroaryl groups at the 2-position of the benzoic acid scaffold allows for the systematic exploration of chemical space in drug discovery programs.[2]

Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of various biological targets. Notably, they have been investigated as inhibitors of the urate transporter 1 (URAT1), a key protein involved in the renal reabsorption of uric acid.[3] Dysregulation of URAT1 is a primary cause of hyperuricemia, which can lead to gout. The development of novel URAT1 inhibitors is therefore a significant therapeutic goal.[3]

Data Presentation: Suzuki Coupling of 2-Bromo-4-methoxybenzoic Acid

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxybenzoic acid with various arylboronic acids. The data is compiled from reactions with structurally similar substrates to provide an indication of expected performance.[4] The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent system. Optimization may be required for specific substrates.

| Arylboronic Acid | Product | Representative Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |

| Phenylboronic Acid | 4-Methoxy-[1,1'-biphenyl]-2-carboxylic acid | 81 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 |

| 4-Methylphenylboronic acid | 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid | 85 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 |

| 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid | 92 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 |

| 4-Chlorophenylboronic acid | 4'-Chloro-4-methoxy-[1,1'-biphenyl]-2-carboxylic acid | 80 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 |